cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol
Description
cis-(3-(Trifluoromethyl)piperidin-2-yl)methanol is a fluorinated piperidine derivative characterized by a hydroxylmethyl group at the C2 position and a trifluoromethyl (-CF₃) substituent at the C3 position of the piperidine ring, with a cis stereochemical configuration. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability . The hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding.
Properties
IUPAC Name |
[(2S,3R)-3-(trifluoromethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h5-6,11-12H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZAVNCLKBQJAT-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the hydrogenation of a precursor compound containing a trifluoromethyl group. The reaction conditions often include the use of palladium catalysts and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Pharmacological Studies
Trifluoromethyl Groups in Drug Design
The incorporation of trifluoromethyl groups into drug candidates has been shown to significantly affect their biological activity. For instance, studies indicate that compounds with this group exhibit enhanced binding affinity and selectivity toward various biological targets, including receptors and enzymes .
- Case Study: CCR4 Antagonists
Research on CCR4 antagonists has highlighted the role of piperidine derivatives in modulating immune responses. The introduction of trifluoromethyl groups in these compounds improved their pharmacokinetic profiles, leading to better bioavailability and reduced clearance rates in vivo .
Synthesis of Novel Compounds
Synthetic Routes
cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to participate in diverse chemical reactions allows for the development of new therapeutics.
- Example Reaction : The compound can undergo ring-opening reactions in the presence of iridium catalysts to form complex naphthalene derivatives, showcasing its utility in synthetic organic chemistry .
Antiviral Activity
Potential Against Viral Infections
Recent investigations have explored the antiviral properties of piperidine derivatives, including those containing trifluoromethyl groups. In vitro studies have demonstrated that such compounds can inhibit viral replication, suggesting their potential as antiviral agents .
- Case Study: Mefloquine Derivatives
Mefloquine, a known antimalarial agent with similar structural features, has been studied for its efficacy against various viral infections, indicating that modifications like those seen in this compound could yield promising antiviral candidates .
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural or functional group similarities with cis-(3-(Trifluoromethyl)piperidin-2-yl)methanol:
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Detailed Analysis
Core Ring Systems :
- The piperidine ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding and basicity (pKa ~8–10), unlike the cyclohexane analog , which lacks heteroatoms. This difference impacts bioavailability and target engagement.
- The pyrimidine derivative features an aromatic heterocycle with electron-withdrawing substituents (-CF₃, -COOH), leading to distinct electronic properties and reactivity.
Functional Group Effects :
- The -CH₂OH group in the target compound enhances water solubility compared to the -CH₂NH₂ group in the cyclohexane analog, which may improve pharmacokinetics .
- The -CF₃ group in all three compounds contributes to metabolic stability but varies in spatial positioning. In the piperidine derivative, its placement at C3 may reduce steric hindrance compared to C4 in the cyclohexane analog.
Stereochemical Considerations :
- The cis configuration of the target compound likely imposes conformational constraints, affecting binding to chiral targets. In contrast, the cyclohexane analog’s cis/trans mixture complicates enantiomeric purification and activity profiling.
Biological Activity
The compound cis-(3-(trifluoromethyl)piperidin-2-yl)methanol is a piperidine derivative characterized by the presence of a trifluoromethyl group. This structural feature significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and case studies.
- Molecular Formula : CHFN
- Molecular Weight : 179.16 g/mol
- Structure : The trifluoromethyl group enhances lipophilicity, which may facilitate interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific biomolecules, particularly proteins and enzymes. The trifluoromethyl group allows for enhanced binding affinity to hydrophobic regions of these molecules, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
-
Anticancer Activity :
- Piperidine derivatives have shown promise in cancer therapy, with studies indicating that modifications in their structure can enhance cytotoxicity against various cancer cell lines. For instance, certain piperidine derivatives demonstrated improved apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .
-
Neuropharmacological Effects :
- Compounds containing piperidine rings are often explored for their potential in treating neurological disorders. The interaction of trifluoromethylated piperidines with neurotransmitter receptors may influence neuronal signaling pathways, offering therapeutic avenues for conditions like depression and anxiety .
- Antiviral Properties :
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that compounds with a trifluoromethyl group displayed significantly higher cytotoxicity compared to non-fluorinated analogs, suggesting that the trifluoromethyl substitution plays a critical role in enhancing biological potency .
Case Study 2: Neuropharmacological Potential
Research into the neuropharmacological properties of trifluoromethylated piperidines demonstrated their ability to modulate neurotransmitter systems. For example, a derivative was found to activate muscarinic acetylcholine receptors (M3R), which are implicated in cognitive function and memory enhancement .
Data Table: Biological Activities of Piperidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
